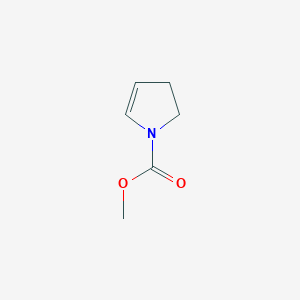










|
REACTION_CXSMILES
|
[C:1]([N:5]([CH2:9][CH:10]=[CH2:11])[CH2:6]C=C)([O:3][CH3:4])=[O:2]>ClCCl.Cl[Ru](=CC1C=CC=CC=1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)Cl>[CH3:4][O:3][C:1]([N:5]1[CH2:9][CH2:10][CH:11]=[CH:6]1)=[O:2] |^1:23,42|
|


|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC)N(CC=C)CC=C
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC)N(CC=C)CC=C
|
|
Name
|
bis(tricyclohexylphosphine)styrylrutheniumdichloride
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Ru](Cl)([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)([P](C4CCCCC4)(C5CCCCC5)C6CCCCC6)=CC7=CC=CC=C7
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the resultant dark solution was stirred at r.t. with nitrogen bubbling for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
by bubbling nitrogen through the stirred solution
|
|
Type
|
CUSTOM
|
|
Details
|
In a 5 l flask fitted with a mechanical stirrer and an addition funnel
|
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred at r.t. for 2.5 days
|
|
Duration
|
2.5 d
|
|
Type
|
CONCENTRATION
|
|
Details
|
Then, the reaction mixture was concentrated to an oil, which
|
|
Type
|
DISTILLATION
|
|
Details
|
was subsequently purified by vacuum distillation
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)N1C=CCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |